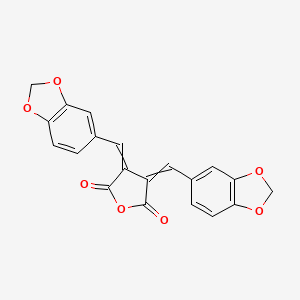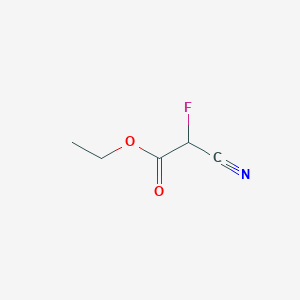![molecular formula C14H17N5O B14707469 5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24748-99-0](/img/structure/B14707469.png)
5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: is a chemical compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 4-ethoxyaniline followed by coupling with 4,6-dimethyl-2-aminopyrimidine. The reaction conditions generally include:
Diazotization: 4-ethoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4,6-dimethyl-2-aminopyrimidine in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines. Common reducing agents include sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium or hydrogen gas (H2) with a palladium catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of 5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine primarily involves its interaction with biological molecules through its azo group. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: can be compared with other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in staining lipids in biological samples.
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
24748-99-0 |
|---|---|
Fórmula molecular |
C14H17N5O |
Peso molecular |
271.32 g/mol |
Nombre IUPAC |
5-[(4-ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5O/c1-4-20-12-7-5-11(6-8-12)18-19-13-9(2)16-14(15)17-10(13)3/h5-8H,4H2,1-3H3,(H2,15,16,17) |
Clave InChI |
WWLHEXNRXXTTAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=NC2=C(N=C(N=C2C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
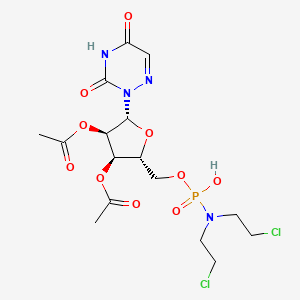
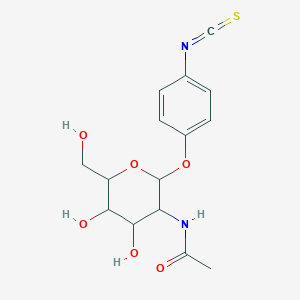
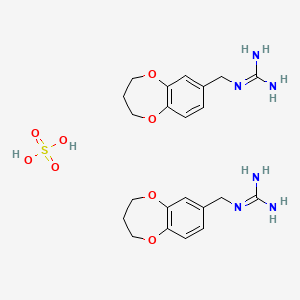
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)

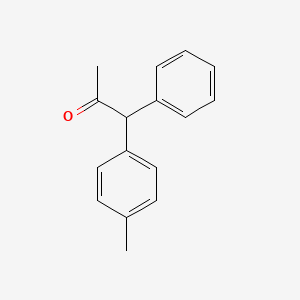
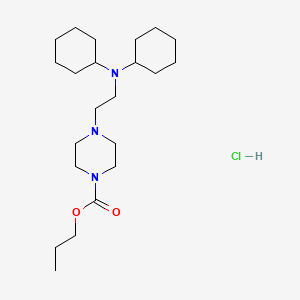
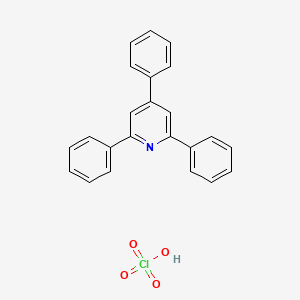

![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
